molecular formula C15H14N2O B5941240 5-(2-ethoxyphenyl)-1H-indazole

5-(2-ethoxyphenyl)-1H-indazole

Cat. No.: B5941240
M. Wt: 238.28 g/mol
InChI Key: FSCVYUFWDNPWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-ethoxyphenyl)-1H-indazole is a synthetic indazole derivative of significant interest in medicinal chemistry and pharmacological research. The compound features an indazole heterocycle, a structure known for its diverse biological activities, substituted at the 5-position with a 2-ethoxyphenyl group. This specific substitution pattern is often explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Indazole scaffolds are frequently investigated for their potential as kinase inhibitors, and ligands for various neurological receptors. Researchers value this compound as a key intermediate or building block in the synthesis of more complex molecules for drug discovery programs. Its mechanism of action is highly dependent on the specific research context and target of interest, but it primarily serves as a versatile core structure for the development of novel therapeutic agents. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-ethoxyphenyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-18-15-6-4-3-5-13(15)11-7-8-14-12(9-11)10-16-17-14/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCVYUFWDNPWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-ethoxybenzoyl chloride with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by heating to induce cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or chloroform at room temperature.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Brominated indazole derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Alkylated indazole derivatives.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism.

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds sharing the N-(2-ethoxyphenyl) group but with a thiazolidinone core (e.g., (Z)-5-(3,4-Dimethylbenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one) highlight the role of substituents on physical and spectral properties:

Compound Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
3,4-Dimethylbenzylidene 82 136 C=O (1680), C=S (1220) Aromatic H: 7.2–7.8; CH3: 2.3–2.5
4-Hydroxybenzylidene 80 223 C=O (1675), C=S (1215) OH: 9.8; Aromatic H: 6.8–7.6
Furan-2-ylmethylene 53 140 C=O (1690), C=S (1230) Furan H: 6.5–7.1

Key Observations :

  • Hydroxyl or methoxy substituents increase melting points (e.g., 223°C for 4-hydroxy vs. 136°C for 3,4-dimethyl), likely due to hydrogen bonding .
  • Lower yields (e.g., 35% for 3-hydroxybenzylidene) suggest steric or electronic challenges during synthesis .

Pyrazole Carboxamide Derivatives ()

5-(2-Ethoxyphenyl)-1H-pyrazole carboxamides, such as 5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)propyl)-1H-pyrazole-3-carboxamide (2) , demonstrate the impact of sulfonyl and alkyl groups:

Compound Purity (%) Key NMR Features (δ, ppm)
Compound 2 >99 Ethoxy CH2: 1.4 (t), 4.1 (q); SO2CH3: 3.0
Compound 3 (N-methyl) >99 N-CH3: 2.9; Aromatic H: 7.2–7.9

Key Observations :

  • Sulfonyl groups enhance solubility and may improve bioavailability .
  • High purity (>99% HPLC) indicates robust synthetic protocols for carboxamide derivatives .

Indazole-Oxadiazole Hybrids ()

Compounds like 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate highlight hybrid structures with oxadiazole moieties:

Feature Antimicrobial Activity () CNS Activity ()
Oxadiazole moiety Enhanced nematicidal activity 5-HT4 receptor binding (Alzheimer’s)
Piperazine substituent Improved membrane penetration Increased selectivity for 5-HT4

Key Observations :

  • Oxadiazole incorporation improves antimicrobial potency, possibly via tubulin inhibition .
  • Piperidine/piperazine substituents enhance CNS targeting, as seen in 5-HT4 ligands .

Monoamine Oxidase (MAO) Inhibitors ()

N-Alkyl-substituted indazole carboxamides (e.g., compound 176 ) show structural parallels:

Compound MAO-B IC50 (nM) MAO-A IC50 (µM) Key Structural Features
176 0.662 >10 Indazole + carboxamide linkage
177 8.08 0.56 Indazole + bulkier N-substituent

Key Observations :

  • The carboxamide group and indazole N-atoms are critical for MAO-B inhibition .
  • Substituting the 2-ethoxyphenyl group (as in the target compound) may modulate selectivity between MAO isoforms .

Q & A

Q. What are the established synthetic routes for 5-(2-ethoxyphenyl)-1H-indazole, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves coupling reactions or Friedel-Crafts acylation. For example, 5-(2-ethoxyphenyl)-1H-pyrazole derivatives can be synthesized via amide coupling using palladium catalysts (e.g., General Procedure-II in ) . Optimization includes:
  • Catalyst selection : Palladium or nickel catalysts improve cross-coupling efficiency.
  • Solvent systems : Reflux in ethanol or isopropanol enhances reaction homogeneity.
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures progress tracking .
    Yield improvements (>70%) are achieved by controlling stoichiometry and using anhydrous conditions.

Q. How is this compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Characterization relies on:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., ethoxyphenyl group at C5) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (see for analogous structures) .
    Purity is assessed via HPLC (>95%) and elemental analysis .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodological Answer : Standard assays include:
  • Enzyme inhibition : Kinase assays (e.g., LRRK2 inhibition in Parkinson’s models, as in ) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination).
  • Solubility screening : Use PBS or DMSO solutions with dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do electronic effects of substituents on the indazole ring influence target selectivity (e.g., kinase vs. receptor binding)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Electron-withdrawing groups (e.g., -CF3_3) enhance kinase binding via hydrophobic interactions () .
  • Ethoxy groups at C5 improve solubility but may reduce blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies .
    Compare analogs in ’s table (e.g., 6-(2-methoxyethoxy)-1H-indazole vs. 5-(2-hydroxyethyl)-1H-indazole) .

Q. What strategies address contradictory reports on this compound’s neuroprotective vs. cytotoxic effects?

  • Methodological Answer : Resolve discrepancies via:
  • Dose-response profiling : Test across concentrations (nM–µM) to identify therapeutic windows.
  • Cell-type specificity : Compare primary neurons vs. glioblastoma lines ( vs. 5) .
  • Mechanistic studies : Apoptosis markers (caspase-3) and oxidative stress assays (ROS detection) clarify dual roles .

Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized without altering target affinity?

  • Methodological Answer : Strategies include:
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance absorption .
  • Formulation : Use liposomal carriers or PEGylation to improve half-life (’s methoxyethyl group case) .
  • Metabolic stability : Incubate with liver microsomes to identify CYP450 vulnerabilities .

Data Contradiction Analysis

Q. How should researchers validate conflicting data on this compound’s role in tubulin polymerization inhibition?

  • Methodological Answer : Replicate experiments using:
  • Standardized protocols : Same cell lines (e.g., HeLa) and tubulin isolation methods.
  • Positive controls : Compare with vinca alkaloids () .
  • Biophysical assays : Microtubule assembly monitored via turbidity or fluorescence polarization .
    Discrepancies may arise from impurity levels (>95% purity required) or solvent artifacts (DMSO concentrations <0.1%) .

Experimental Design Considerations

Q. What in vivo models are most suitable for evaluating this compound’s efficacy in neurological disorders?

  • Methodological Answer : Prioritize:
  • Parkinson’s models : MPTP-induced mice with LRRK2 kinase activity measurements () .
  • Cognitive impairment : Morris water maze tests in transgenic Alzheimer’s mice (see ’s 5-HT4 receptor linkage) .
  • Dosing routes : Intraperitoneal vs. oral administration to assess BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.